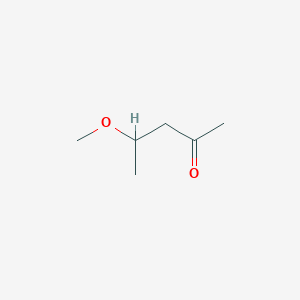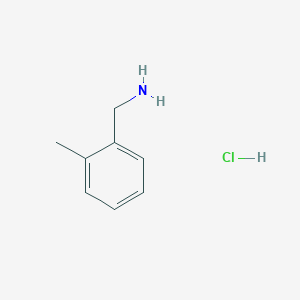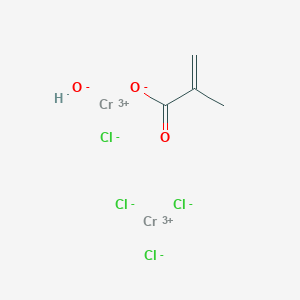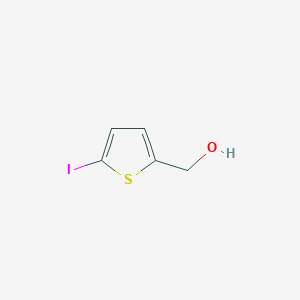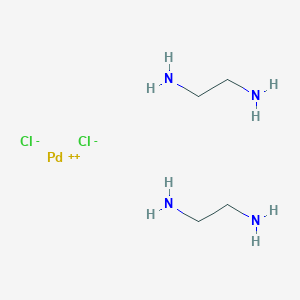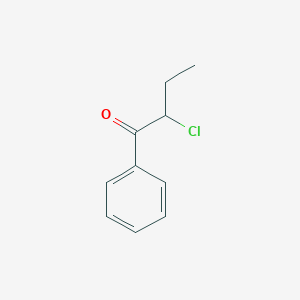
2-Chloro-1-phenylbutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-phenylbutan-1-one (also known as chloroephedrone or 4-CEC) is a synthetic compound that belongs to the cathinone class of drugs. It is a designer drug that has gained popularity in recent years due to its stimulant effects. The compound is structurally similar to other cathinones such as mephedrone and methcathinone, which are known to have similar effects on the body.
作用机制
The mechanism of action of 2-Chloro-1-phenylbutan-1-one is similar to other cathinones. It acts as a dopamine and norepinephrine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This results in a feeling of euphoria and increased energy levels. The compound also has serotonergic effects, which can lead to feelings of empathy and sociability.
生化和生理效应
The biochemical and physiological effects of 2-Chloro-1-phenylbutan-1-one are similar to other cathinones. The compound increases the levels of dopamine and norepinephrine in the brain, which leads to a feeling of euphoria and increased energy levels. It also has serotonergic effects, which can lead to feelings of empathy and sociability. The compound has been found to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain.
实验室实验的优点和局限性
The advantages of using 2-Chloro-1-phenylbutan-1-one in lab experiments are that it is a synthetic compound that can be easily synthesized in the lab. It is also structurally similar to other cathinones, which makes it a useful tool for studying the effects of cathinones on the body. The limitations of using 2-Chloro-1-phenylbutan-1-one in lab experiments are that it is a designer drug that has not been extensively studied. Its effects on the body are not well understood, which makes it difficult to draw conclusions about its safety and efficacy.
未来方向
There are several future directions for the study of 2-Chloro-1-phenylbutan-1-one. One direction is to study its effects on the body in more detail. This includes studying its long-term effects on the brain and its potential for addiction. Another direction is to study its potential as a therapeutic agent. The compound has been found to have effects on the dopamine transporter, which makes it a potential candidate for the treatment of conditions such as attention deficit hyperactivity disorder (ADHD) and depression. Finally, future research could focus on developing new cathinone compounds that have more specific effects on the brain and body.
合成方法
The synthesis of 2-Chloro-1-phenylbutan-1-one involves the reaction of 2-bromobutane with benzene in the presence of sodium amide to form 2-phenylbutane. This is followed by the reaction of 2-phenylbutane with thionyl chloride to form 2-chloro-1-phenylbutane. Finally, the reaction of 2-chloro-1-phenylbutane with methylamine or ethylamine in the presence of a catalyst such as lithium aluminum hydride or sodium borohydride produces 2-Chloro-1-phenylbutan-1-one.
科学研究应用
2-Chloro-1-phenylbutan-1-one has been used in scientific research as a tool to study the effects of cathinones on the body. It has been found to have similar effects to other cathinones such as mephedrone and methcathinone, which are known to have stimulant effects on the central nervous system. Studies have also shown that 2-Chloro-1-phenylbutan-1-one has a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain.
属性
CAS 编号 |
14313-57-6 |
|---|---|
产品名称 |
2-Chloro-1-phenylbutan-1-one |
分子式 |
C10H11ClO |
分子量 |
182.64 g/mol |
IUPAC 名称 |
2-chloro-1-phenylbutan-1-one |
InChI |
InChI=1S/C10H11ClO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |
InChI 键 |
RWAKBGVDMQRDNA-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)C1=CC=CC=C1)Cl |
规范 SMILES |
CCC(C(=O)C1=CC=CC=C1)Cl |
同义词 |
1-Butanone, 2-chloro-1-phenyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



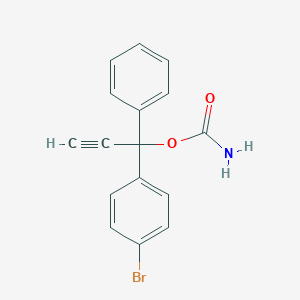
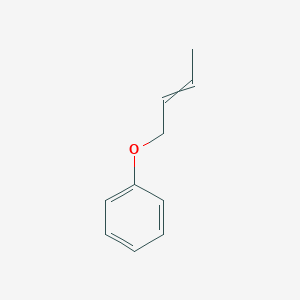
![Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate](/img/structure/B81111.png)
![3-[(E)-2-Phenylethenyl]aniline](/img/structure/B81116.png)
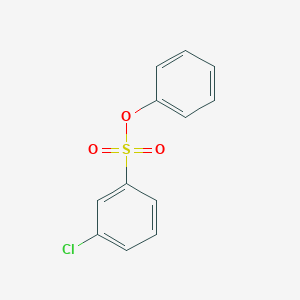
![Ethanol, 2-[(4-nitrophenyl)thio]-](/img/structure/B81120.png)
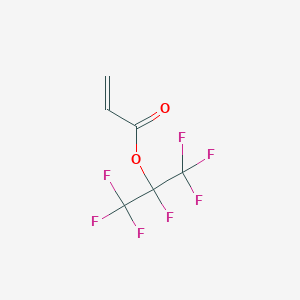
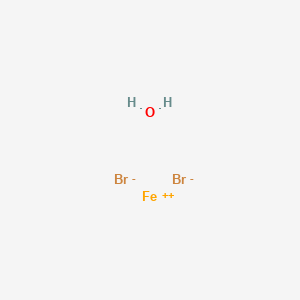
![2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one](/img/structure/B81125.png)
